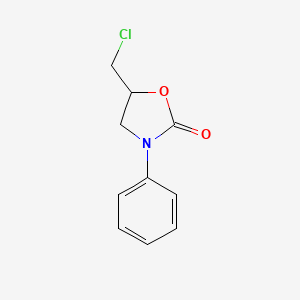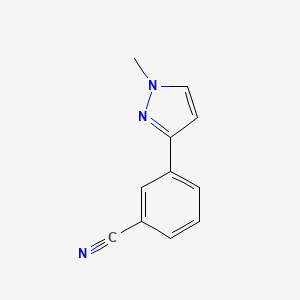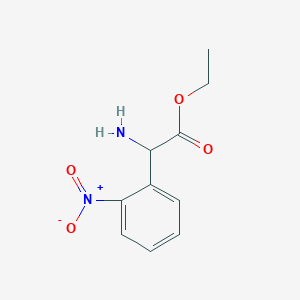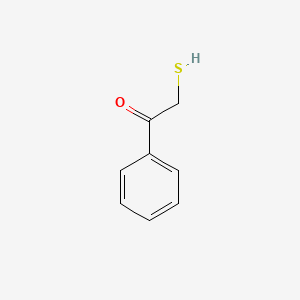
3-(2-bromoethyl)-6-methoxy-1H-indole
概要
説明
3-(2-bromoethyl)-6-methoxy-1H-indole, also known as 6-Bromo-3-methoxytryptamine (6-BMT), is a chemical compound that belongs to the class of indoleamines. It is a potent agonist of the serotonin receptor subtype 5-HT_1D and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
6-BMT acts as a potent agonist of the serotonin receptor subtype 5-HT_1D. Activation of this receptor subtype leads to the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release, particularly of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, 6-BMT has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of migraine and other headache disorders. It has also been shown to regulate circadian rhythms and sleep-wake cycles, suggesting potential applications in the treatment of sleep disorders. Additionally, 6-BMT has been shown to exhibit antidepressant-like effects in animal models, indicating potential applications in the treatment of depression.
実験室実験の利点と制限
One advantage of using 6-BMT in lab experiments is its high potency and selectivity for the serotonin receptor subtype 5-HT_1D. This allows for precise and specific modulation of this receptor subtype, facilitating the study of its physiological and pharmacological effects. However, one limitation of using 6-BMT is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
将来の方向性
Future research on 6-BMT may focus on its potential therapeutic applications in the treatment of various neurological disorders, particularly migraine and other headache disorders. Additionally, further studies may investigate its role in regulating circadian rhythms and sleep-wake cycles, as well as its potential applications in the treatment of depression. Furthermore, the development of more soluble analogs of 6-BMT may facilitate its use in lab experiments and clinical applications.
科学的研究の応用
6-BMT has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including migraine, cluster headache, and depression. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles. Additionally, 6-BMT has been used as a tool compound to study the physiology and pharmacology of the serotonin receptor subtype 5-HT_1D.
特性
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
CAS RN |
68104-24-5 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)

![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)


